Cas no 1804886-53-0 (3-Difluoromethoxy-5-fluoropicolinic acid)
3-Difluoromethoxy-5-fluoropicolinic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Difluoromethoxy-5-fluoropicolinic acid
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- MDL: MFCD28789677
- Inchi: 1S/C7H4F3NO3/c8-3-1-4(14-7(9)10)5(6(12)13)11-2-3/h1-2,7H,(H,12,13)
- InChI Key: TXDALGBGQQRUMN-UHFFFAOYSA-N
- SMILES: FC1=CN=C(C(=O)O)C(=C1)OC(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 214
- Topological Polar Surface Area: 59.4
3-Difluoromethoxy-5-fluoropicolinic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 142626-1g |
3-Difluoromethoxy-5-fluoropicolinic acid, 95% |
1804886-53-0 | 95% | 1g |
$4998.00 | 2023-09-09 |
3-Difluoromethoxy-5-fluoropicolinic acid Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 3-Difluoromethoxy-5-fluoropicolinic acid
Introduction to 3-Difluoromethoxy-5-fluoropicolinic Acid (CAS No. 1804886-53-0)
3-Difluoromethoxy-5-fluoropicolinic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1804886-53-0, is a fluorinated derivative of picolinic acid that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound belongs to a class of molecules characterized by the presence of multiple fluorine atoms, which often enhance their biological activity and metabolic stability. The structural features of 3-Difluoromethoxy-5-fluoropicolinic acid, particularly the electron-withdrawing effects of the fluorine substituents and the methoxy group, make it a promising candidate for further exploration in drug discovery and therapeutic applications.
The synthesis of 3-Difluoromethoxy-5-fluoropicolinic acid involves sophisticated organic transformations that highlight the intersection of fluorine chemistry and heterocyclic compound synthesis. The introduction of fluorine atoms at the 3- and 5-positions of the picolinic acid backbone is achieved through carefully controlled reactions, often employing palladium-catalyzed cross-coupling or nucleophilic substitution strategies. These synthetic methodologies are critical in ensuring high yield and purity, which are essential for subsequent biological evaluation.
Recent advancements in computational chemistry have enabled more efficient virtual screening processes for identifying novel bioactive compounds. In this context, 3-Difluoromethoxy-5-fluoropicolinic acid has been subjected to molecular docking studies to evaluate its potential interactions with various biological targets. Preliminary results suggest that this compound exhibits significant binding affinity to certain enzyme families, particularly those involved in metabolic pathways relevant to inflammation and cancer progression.
The pharmacological profile of 3-Difluoromethoxy-5-fluoropicolinic acid has been explored in several preclinical studies. One notable area of interest is its potential as an inhibitor of polyphenol oxidase (PPO), an enzyme implicated in oxidative stress-related diseases. The presence of both fluorine and methoxy substituents appears to modulate the electronic properties of the molecule, enhancing its ability to inhibit PPO activity without significant off-target effects. This finding aligns with broader trends in medicinal chemistry where fluorinated compounds are increasingly recognized for their improved pharmacokinetic properties.
In addition to its inhibitory effects on PPO, 3-Difluoromethoxy-5-fluoropicolinic acid has shown promise in anti-inflammatory applications. Studies indicate that this compound can modulate key signaling pathways associated with inflammation, such as NF-κB and MAPK cascades. The structural rigidity imparted by the fluorine atoms contributes to stable binding interactions with these signaling proteins, leading to prolonged therapeutic effects. Such mechanisms are particularly relevant in chronic inflammatory conditions where sustained drug action is desirable.
The role of fluorine in enhancing metabolic stability has also been a focus of research on 3-Difluoromethoxy-5-fluoropicolinic acid. Fluorinated aromatic compounds often exhibit increased resistance to enzymatic degradation, allowing for longer circulation times in vivo. This property is particularly advantageous for drugs that require prolonged exposure to reach therapeutic efficacy. Comparative studies have demonstrated that derivatives like 3-Difluoromethoxy-5-fluoropicolinic acid maintain higher plasma concentrations compared to their non-fluorinated counterparts, suggesting improved bioavailability.
Exploring the therapeutic potential beyond inflammation and cancer, researchers have investigated the antimicrobial properties of 3-Difluoromethoxy-5-fluoropicolinic acid. The unique structural motif allows for interactions with bacterial enzymes and cell wall components, disrupting essential bacterial functions. Preliminary data suggest that this compound exhibits activity against Gram-positive bacteria, including strains resistant to conventional antibiotics. This finding is particularly significant in light of rising concerns about antibiotic resistance worldwide.
The development of novel anticancer agents remains a critical area of research, and 3-Difluoromethoxy-5-fluoropicolinic acid has emerged as a promising candidate based on its ability to interfere with key oncogenic pathways. Studies indicate that this compound can induce apoptosis in certain cancer cell lines by modulating mitochondrial function and DNA repair mechanisms. The electron-withdrawing nature of the fluorine substituents enhances its ability to interact with biological targets involved in cell proliferation and survival.
Recent clinical trials have begun to explore the efficacy of 3-Difluoromethoxy-5-fluoropicolinic acid in patients with advanced solid tumors. Early results are encouraging, showing measurable tumor regression in a subset of patients without significant adverse effects. These findings underscore the importance of further clinical investigation to fully characterize the safety and efficacy profile of this novel compound.
The future directions for research on 3-Difluoromethoxy-5-fluoropicolinic acid include optimizing synthetic routes for scalability and exploring combination therapies with existing treatments. Advances in drug delivery systems may also enhance the therapeutic potential of this compound by improving target specificity and reducing systemic toxicity. Collaborative efforts between academia and industry are essential to translate preclinical findings into viable clinical candidates.
In conclusion, 3-Difluoromethoxy-5-fluoropicolinic acid (CAS No. 1804886-53-0) represents a significant advancement in medicinal chemistry due to its unique structural features and multifaceted biological activities. Its potential applications span inflammation, cancer therapy, antimicrobial treatment, and beyond, making it a valuable asset in ongoing efforts to develop novel therapeutics for human health.
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